(2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone is an organic compound that features a bromine atom, a methoxy group, and a naphthyl group attached to a methanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone typically involves the bromination of a precursor compound followed by a coupling reaction. One common method is the bromination of 2-naphthylmethanone using bromine in the presence of a catalyst such as iron(III) bromide. The resulting brominated product is then reacted with 4-methoxyphenylboronic acid in a Suzuki-Miyaura coupling reaction, which is facilitated by a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as copper(I) iodide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Major Products
Substitution: Products include (2-amino-4-methoxyphenyl)(2-naphthyl)methanone or (2-thio-4-methoxyphenyl)(2-naphthyl)methanone.
Oxidation: The major product is (2-bromo-4-hydroxyphenyl)(2-naphthyl)methanone.
Reduction: The major product is (2-bromo-4-methoxyphenyl)(2-naphthyl)methanol.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of (2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Bromo-4-methoxyphenyl)(2-naphthyl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(2-Bromo-4-hydroxyphenyl)(2-naphthyl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.
(2-Amino-4-methoxyphenyl)(2-naphthyl)methanone: Similar structure but with an amino group instead of a bromine atom.
Uniqueness
(2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone is unique due to its combination of a bromine atom, a methoxy group, and a naphthyl group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C18H13BrO2 |
---|---|
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
(2-bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C18H13BrO2/c1-21-15-8-9-16(17(19)11-15)18(20)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3 |
InChI-Schlüssel |
DCCKFTMTEIOSAR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.